1-Cyclopropyl-8-ethoxy-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid
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Overview
Description
1-Cyclopropyl-8-ethoxy-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound belonging to the fluoroquinolone class of antibiotics. This compound is known for its broad-spectrum antibacterial activity, making it a valuable agent in the treatment of various bacterial infections. It is structurally related to ciprofloxacin, a well-known fluoroquinolone antibiotic .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-8-ethoxy-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid involves several key steps:
Starting Materials: The synthesis begins with the preparation of ethyl 2,4-dichloro-5-fluorobenzoylacetate.
Cyclization: This intermediate undergoes cyclization to form the quinoline core structure.
Final Steps: The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch processes, where the reaction conditions are optimized for maximum yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-8-ethoxy-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolone derivatives.
Reduction: Reduction reactions can modify the quinoline ring, leading to different structural analogs.
Substitution: Nucleophilic substitution reactions are common, especially at the piperazine and ethoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like amines and alkoxides are employed under basic conditions.
Major Products: The major products formed from these reactions include various quinolone derivatives with modified antibacterial properties .
Scientific Research Applications
1-Cyclopropyl-8-ethoxy-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-8-ethoxy-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid involves the inhibition of bacterial DNA synthesis. This is achieved by targeting the subunit A of the DNA gyrase enzyme, which is crucial for DNA replication and transcription. The compound also affects the bacterial cell wall, leading to cell death .
Comparison with Similar Compounds
Ciprofloxacin: 1-Cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid.
Moxifloxacin: 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid.
Levofloxacin: 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-methylpiperazin-1-yl)-3-quinolinecarboxylic acid.
Uniqueness: 1-Cyclopropyl-8-ethoxy-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid is unique due to its ethoxy group at the 8th position, which enhances its antibacterial activity and spectrum compared to other fluoroquinolones .
Properties
CAS No. |
112811-83-3 |
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Molecular Formula |
C19H22FN3O4 |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
1-cyclopropyl-8-ethoxy-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C19H22FN3O4/c1-2-27-18-15-12(9-14(20)16(18)22-7-5-21-6-8-22)17(24)13(19(25)26)10-23(15)11-3-4-11/h9-11,21H,2-8H2,1H3,(H,25,26) |
InChI Key |
YKKIBHKSHPPCEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2C(=CC(=C1N3CCNCC3)F)C(=O)C(=CN2C4CC4)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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